![molecular formula C18H24BrNO2 B1652846 [2-(3,4-Dimethoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide CAS No. 1609407-36-4](/img/structure/B1652846.png)
[2-(3,4-Dimethoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide
Overview
Description
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609407-36-4 . It has a molecular weight of 366.3 and its IUPAC Name is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-methylbenzyl)amine hydrobromide .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H23NO2.BrH/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3;/h4-8,11-12,19H,9-10,13H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current literature.Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has shown promise in the treatment of Alzheimer’s disease. It can bind with the alpha7 nicotinic acetylcholine receptor (alpha7nAChR), which is the same binding site as bungarotoxin . Its anti-inflammatory activity suggests it could reduce the toxicity of nerve cells affected by beta-amyloid, offering neuroprotective effects . Additionally, it may directly act on amyloid protein, reducing the toxic effects on nerve cells .
Neuroprotection
The compound’s ability to improve the toxicity of nerve cells in primary SD rats indicates a potential for neuroprotective applications. It could be used to mitigate the effects of neurodegenerative diseases by protecting nerve cells from harmful substances .
Cognitive Function Improvement
In animal models, this compound has been shown to effectively improve learning ability and memory capacity. This suggests its use in treating cognitive impairments and enhancing cognitive functions in conditions like dementia .
Gastric Ulcer Prevention
Derivatives of this compound have been evaluated for their effectiveness in preventing gastric ulceration caused by water-immersion stress in rats. This points to its potential application in the development of treatments for stress-induced gastric ulcers .
Synthesis of Muscle Relaxants
The compound serves as an intermediate in the synthesis of muscle relaxants like papaverine. This application is crucial in the pharmaceutical industry for producing medications that can alleviate muscle spasms .
Amyloid Beta Depolymerization
The compound’s interaction with amyloid beta suggests it could play a role in depolymerizing beta-amyloid, which is significant in the context of Alzheimer’s disease treatment. By breaking down amyloid beta, it could help in reducing the formation of plaques associated with Alzheimer’s .
Anti-inflammatory Activity
The compound has demonstrated good anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory conditions. This property could be harnessed to develop new anti-inflammatory drugs .
Chemical Research and Synthesis
As a chemical building block, this compound is used in various chemical syntheses and research applications. Its molecular structure allows for versatility in creating a wide range of derivatives with potential therapeutic uses .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with alpha7 nicotinic acetylcholine receptors (α7nachr) . These receptors play a crucial role in transmitting signals in the brain and are involved in various neurological processes.
Result of Action
Based on related compounds, it could potentially have neuroprotective effects and improve cognitive functions such as learning and memory .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3;/h4-8,11-12,19H,9-10,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFPSEIPTRGEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-36-4 | |
Record name | Benzeneethanamine, 3,4-dimethoxy-N-[(3-methylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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